4-Piperidinoaniline hydrochloride 4-Piperidinoaniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 110475-33-7
VCID: VC21279708
InChI: InChI=1S/C11H16N2.ClH/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13;/h4-7H,1-3,8-9,12H2;1H
SMILES: C1CCN(CC1)C2=CC=C(C=C2)N.Cl
Molecular Formula: C11H17ClN2
Molecular Weight: 212.72 g/mol

4-Piperidinoaniline hydrochloride

CAS No.: 110475-33-7

Cat. No.: VC21279708

Molecular Formula: C11H17ClN2

Molecular Weight: 212.72 g/mol

* For research use only. Not for human or veterinary use.

4-Piperidinoaniline hydrochloride - 110475-33-7

Specification

CAS No. 110475-33-7
Molecular Formula C11H17ClN2
Molecular Weight 212.72 g/mol
IUPAC Name 4-piperidin-1-ylaniline;hydrochloride
Standard InChI InChI=1S/C11H16N2.ClH/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13;/h4-7H,1-3,8-9,12H2;1H
Standard InChI Key HYLYCYONEOJCCG-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=CC=C(C=C2)N.Cl
Canonical SMILES C1CCN(CC1)C2=CC=C(C=C2)N.Cl

Introduction

Chemical Structure and Properties

4-Piperidinoaniline hydrochloride consists of an aniline group with a piperidine moiety attached at the para position, forming a salt with hydrochloric acid. The compound belongs to the broader family of substituted anilines and piperidine derivatives, characterized by a nitrogen-containing heterocyclic structure.

Basic Chemical Information

The compound is characterized by specific chemical identifiers and physical properties that distinguish it from related chemical structures. These properties are essential for understanding its behavior in various chemical and biological systems.

Table 1: Basic Chemical Information of 4-Piperidinoaniline Hydrochloride

PropertyValue
Chemical Name4-Piperidinoaniline hydrochloride
CAS Number110475-33-7
Molecular FormulaC11H17ClN2
Molecular Weight212.72 g/mol
IUPAC Name4-piperidin-1-ylaniline;hydrochloride
PubChem Compound ID458796

Structural Representation

The structural characteristics of 4-Piperidinoaniline hydrochloride play a crucial role in its chemical behavior and potential applications. The compound features a benzene ring with an amino group at one position and a piperidine substituent at the para position, with the entire structure forming a hydrochloride salt.

Table 2: Structural Identifiers of 4-Piperidinoaniline Hydrochloride

Identifier TypeValue
Standard InChIInChI=1S/C11H16N2.ClH/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13;/h4-7H,1-3,8-9,12H2;1H
Standard InChIKeyHYLYCYONEOJCCG-UHFFFAOYSA-N
SMILESC1CCN(CC1)C2=CC=C(C=C2)N.Cl
Canonical SMILESC1CCN(CC1)C2=CC=C(C=C2)N.Cl

The structure consists of an aniline component with an amino group (-NH2) that confers nucleophilic properties, while the piperidine ring introduces a basic nitrogen center. These structural features contribute to the compound's reactivity and potential for further functionalization.

Synthesis Methods

The synthesis of 4-Piperidinoaniline hydrochloride typically involves specific reaction pathways that allow for the controlled formation of the desired molecular structure. Understanding these synthetic routes is essential for researchers aiming to produce or modify this compound.

General Synthetic Approach

The general synthesis approach for 4-Piperidinoaniline hydrochloride typically involves the reaction of piperidine with appropriate aniline derivatives under specific reaction conditions. This process can be optimized to achieve high yields and purity of the target compound.

Analytical Characterization

Proper characterization of 4-Piperidinoaniline hydrochloride is crucial for confirming its identity, purity, and structural integrity. Various analytical techniques are employed for this purpose, providing complementary information about different aspects of the compound.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural elucidation of compounds like 4-Piperidinoaniline hydrochloride. NMR spectra typically show characteristic peaks corresponding to protons on the piperidine and aniline moieties, which are crucial for structural identification.

Mass Spectrometry

Mass spectrometry helps confirm the molecular weight and fragmentation patterns of 4-Piperidinoaniline hydrochloride. This technique is particularly valuable for ensuring the purity and identity of the compound, providing data that complements other analytical methods.

Applications in Scientific Research

4-Piperidinoaniline hydrochloride has found applications across multiple scientific disciplines, demonstrating its versatility as a chemical entity with diverse potential uses.

Chemical Applications

In the field of chemistry, 4-Piperidinoaniline hydrochloride serves as an important building block in the synthesis of complex organic molecules. Its unique structural features make it a valuable reagent in various chemical reactions, contributing to the development of novel compounds with potentially useful properties.

Biological Studies

The compound's interactions with biological targets such as enzymes and receptors are studied to understand its pharmacological properties. These investigations provide insights into potential biological activities that could be harnessed for therapeutic purposes.

Medicinal Research

In medicinal chemistry, ongoing research explores the potential of 4-Piperidinoaniline hydrochloride as a pharmaceutical intermediate. Its role in drug discovery processes highlights the importance of this compound in the development of new therapeutic agents.

Industrial Applications

Beyond academic research, 4-Piperidinoaniline hydrochloride finds applications in industrial settings. It is used in the development of new materials with unique properties, such as advanced coatings and specialized chemical products.

Chemical Reactivity

The chemical behavior of 4-Piperidinoaniline hydrochloride is influenced by its structural features, particularly the presence of both amine and piperidine functional groups. Understanding these reactivity patterns is essential for leveraging the compound's potential in synthetic applications.

Functional Group Reactivity

The amino group of 4-Piperidinoaniline hydrochloride can participate in various chemical transformations, including nucleophilic substitution reactions, coupling reactions, and condensations. The piperidine moiety provides additional sites for chemical modifications, expanding the range of possible derivatives.

Reaction Conditions

Optimizing reaction conditions is crucial for achieving desired transformations involving 4-Piperidinoaniline hydrochloride. Factors such as temperature, solvent choice, and catalyst selection can significantly impact reaction outcomes and product yields.

Comparison with Related Compounds

Understanding the similarities and differences between 4-Piperidinoaniline hydrochloride and structurally related compounds provides valuable context for its properties and applications.

Structural Analogues

Several compounds share structural similarities with 4-Piperidinoaniline hydrochloride, including 4-(Piperidin-4-yl)aniline (CAS 113310-52-4) and 2-(Piperidin-4-yl)aniline hydrochloride (CAS 255050-94-3). These compounds differ in the position of substitution or the specific nature of the piperidine attachment .

Table 3: Comparison of 4-Piperidinoaniline Hydrochloride with Related Compounds

CompoundCAS NumberMolecular FormulaKey Structural Difference
4-Piperidinoaniline hydrochloride110475-33-7C11H17ClN2Piperidine at para position of aniline
4-(Piperidin-4-yl)aniline113310-52-4C11H16N2Aniline at position 4 of piperidine
2-(Piperidin-4-yl)aniline hydrochloride255050-94-3C11H17ClN2Aniline at ortho position connected to piperidine
3-Fluoro-4-piperidinoaniline HCl1185295-16-2C11H16ClFN2Additional fluoro substituent

Functional Differences

The positional isomers and structural analogues of 4-Piperidinoaniline hydrochloride exhibit different chemical and biological properties. These differences can be attributed to variations in electronic distribution, steric effects, and the specific arrangement of functional groups, which affect their interactions with biological targets and chemical reactants .

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